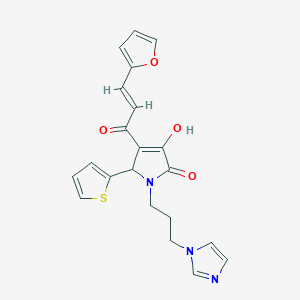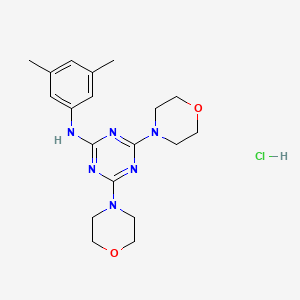![molecular formula C34H18F16IrN4P B2904463 [Ir[dF(CF3)2ppy]2(bpy)]PF6 CAS No. 1092775-62-6](/img/structure/B2904463.png)
[Ir[dF(CF3)2ppy]2(bpy)]PF6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [Ir[dF(CF3)2ppy]2(bpy)]PF6 is an organometallic iridium (III) complex. It is widely used as a photocatalyst in various organic transformations. The compound consists of two cyclometalated ligands, 2-(2,4-difluorophenyl)pyridine, and one bipyridine ligand, coordinated to an iridium center. The hexafluorophosphate anion (PF6) serves as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ir[dF(CF3)2ppy]2(bpy)]PF6 typically involves the following steps:
Preparation of the Cyclometalated Iridium Complex: The initial step involves the reaction of iridium trichloride hydrate with 2-(2,4-difluorophenyl)pyridine in the presence of a base such as sodium carbonate. This reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions to form the cyclometalated iridium complex.
Coordination with Bipyridine: The cyclometalated iridium complex is then reacted with bipyridine in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature to allow the coordination of bipyridine to the iridium center.
Formation of the Hexafluorophosphate Salt: Finally, the iridium complex is treated with ammonium hexafluorophosphate to form the desired this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Photoredox Catalysis: [Ir[dF(CF3)2ppy]2(bpy)]PF6 is widely used in photoredox catalysis, where it facilitates the transfer of electrons under light irradiation.
Oxidation and Reduction: The compound can undergo redox reactions, where it can either donate or accept electrons.
Common Reagents and Conditions
Light Source: Visible light, typically blue LED light, is used to activate the photocatalyst.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Bases and Acids: Bases like sodium carbonate and acids like trifluoroacetic acid are often used to facilitate the reactions.
Major Products Formed
Cross-Coupling Products: The compound is effective in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
Radical Addition Products: It can also facilitate the addition of radicals to various substrates, leading to the formation of complex organic molecules.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: [Ir[dF(CF3)2ppy]2(bpy)]PF6 is extensively used in organic synthesis for the formation of complex molecules through photoredox catalysis.
Material Science: The compound is used in the development of new materials, including light-emitting diodes (LEDs) and organic photovoltaics.
Biology and Medicine
Biological Probes: It is also used in the development of biological probes for imaging and diagnostic applications.
Industry
Mécanisme D'action
The mechanism of action of [Ir[dF(CF3)2ppy]2(bpy)]PF6 involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, either donating or accepting electrons to facilitate various chemical transformations. The molecular targets and pathways involved include the activation of substrates through single-electron transfer (SET) mechanisms, leading to the formation of reactive intermediates that undergo further reactions to form the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Ir(dFppy)2(dtbbpy)]PF6: This compound has similar photoredox catalytic properties but with different ligands, leading to variations in reactivity and selectivity.
[Ir(dF(CF3)ppy)2(dtbpy)]PF6: Another similar compound with different bipyridine ligands, affecting its catalytic performance and applications.
[Ir(ppy)2(bpy)]PF6: A widely used photoredox catalyst with different cyclometalated ligands, offering distinct reactivity profiles.
Uniqueness
The uniqueness of [Ir[dF(CF3)2ppy]2(bpy)]PF6 lies in its combination of ligands, which provides a balance of stability, reactivity, and selectivity. The presence of the difluorophenyl and trifluoromethyl groups enhances its photophysical properties, making it a highly efficient photocatalyst for a wide range of organic transformations .
Propriétés
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYCTPYBIAEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18F16IrN4P-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2904381.png)
![N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2904382.png)
![2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2904383.png)


![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)

![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)
![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)


![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)

![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2904403.png)
